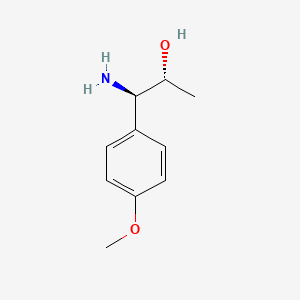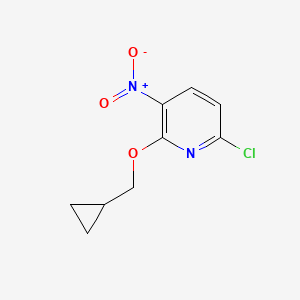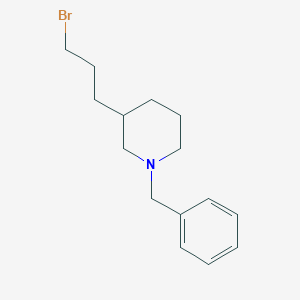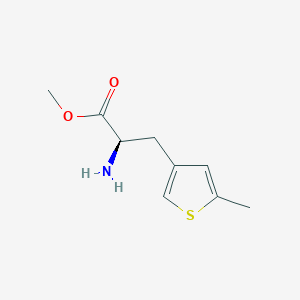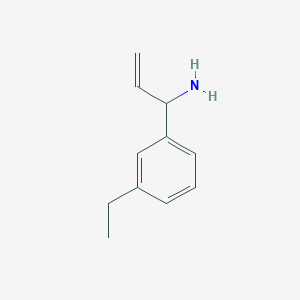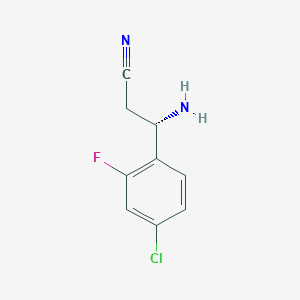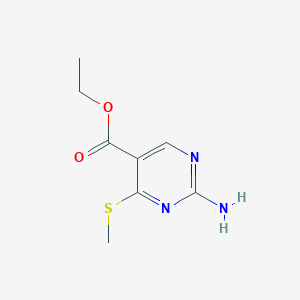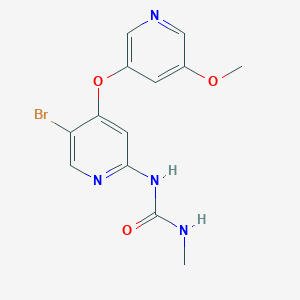
1-(5-Bromo-4-((5-methoxypyridin-3-YL)oxy)pyridin-2-YL)-3-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-4-((5-methoxypyridin-3-YL)oxy)pyridin-2-YL)-3-methylurea is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 5th position of the pyridine ring, along with a urea moiety attached to the 3rd position. The unique structure of this compound makes it a valuable candidate for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-4-((5-methoxypyridin-3-YL)oxy)pyridin-2-YL)-3-methylurea typically involves the following steps:
Bromination: The starting material, 5-methoxypyridine, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 5th position.
Methoxylation: The brominated intermediate is then subjected to methoxylation to introduce the methoxy group at the 5th position.
Coupling Reaction: The methoxylated intermediate is coupled with 3-methylurea under suitable reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromo-4-((5-methoxypyridin-3-YL)oxy)pyridin-2-YL)-3-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
1-(5-Bromo-4-((5-methoxypyridin-3-YL)oxy)pyridin-2-YL)-3-methylurea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-4-((5-methoxypyridin-3-YL)oxy)pyridin-2-YL)-3-methylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-methoxypyridine: A related compound with similar structural features but lacking the urea moiety.
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: Another similar compound with a different functional group attached to the pyridine ring.
Uniqueness
1-(5-Bromo-4-((5-methoxypyridin-3-YL)oxy)pyridin-2-YL)-3-methylurea is unique due to the presence of both the bromine and methoxy groups on the pyridine ring, along with the urea moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H13BrN4O3 |
|---|---|
Peso molecular |
353.17 g/mol |
Nombre IUPAC |
1-[5-bromo-4-(5-methoxypyridin-3-yl)oxypyridin-2-yl]-3-methylurea |
InChI |
InChI=1S/C13H13BrN4O3/c1-15-13(19)18-12-4-11(10(14)7-17-12)21-9-3-8(20-2)5-16-6-9/h3-7H,1-2H3,(H2,15,17,18,19) |
Clave InChI |
GYPUOIYDYCGYRF-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)NC1=NC=C(C(=C1)OC2=CN=CC(=C2)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



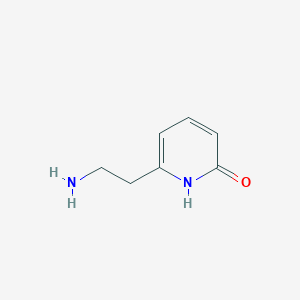
![(3aR,4S,9bS)-6-chloro-9-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13037677.png)
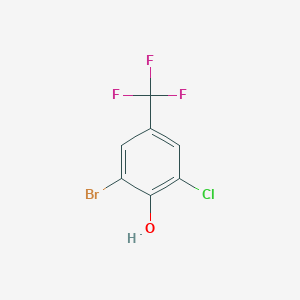
![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B13037692.png)
